
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone is a chemical compound that has been extensively studied in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a variety of biological effects, including the ability to inhibit certain enzymes and signaling pathways. In
Mechanism of Action
The mechanism of action of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to work by binding to the active site of enzymes and preventing their activity. It may also have an effect on signaling pathways within cells, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone are varied. It has been shown to have an effect on cell proliferation, apoptosis, and differentiation. It may also have an effect on the immune system, although more research is needed to fully understand this effect.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes. However, one of the limitations of this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound to minimize the risk of exposure.
Future Directions
There are several future directions for research on 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone. One area of interest is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of interest is the use of this compound in drug discovery, as it may be a valuable starting point for the development of new therapeutics. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in various biological processes.
Synthesis Methods
The synthesis of 2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone involves several steps. The starting material is 2-pyrrolidinone, which is reacted with 1-pyrazol-1-ylpropan-2-amine to form an intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product. The yield of this synthesis method is generally high, and the purity of the final product can be easily assessed using standard analytical techniques.
Scientific Research Applications
2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications. One of the primary uses of this compound is in the study of enzyme inhibition. It has been shown to inhibit several enzymes, including protein kinases and phosphodiesterases. This makes it a valuable tool for studying the role of these enzymes in various biological processes.
properties
IUPAC Name |
2-(1-pyrazol-1-ylpropan-2-ylamino)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-11(10-16-8-4-5-14-16)13-9-12(17)15-6-2-3-7-15/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDMXQQGETRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

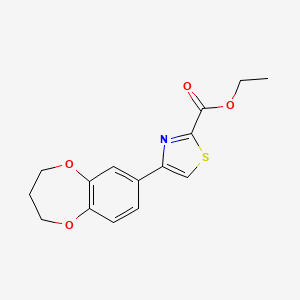
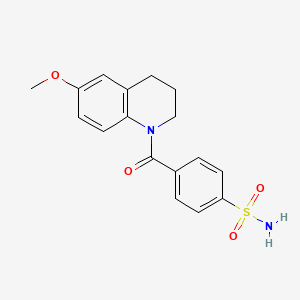
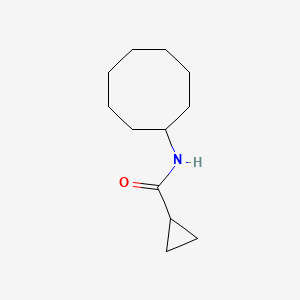
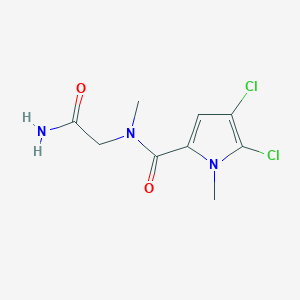
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)


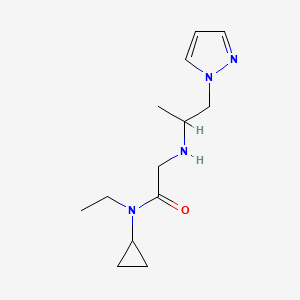

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)
![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)
